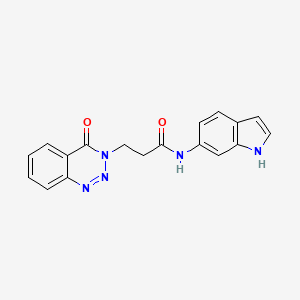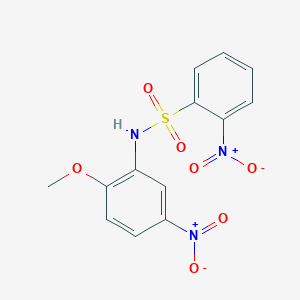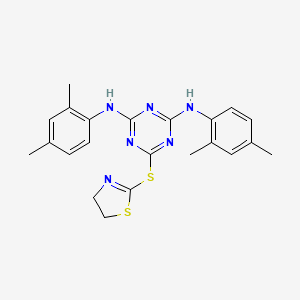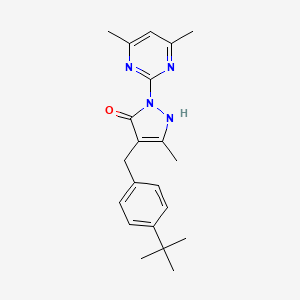![molecular formula C21H23N3O2 B11030200 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one](/img/structure/B11030200.png)
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE is a complex organic compound that features a benzimidazole moiety fused with a tetrahydropyrrole ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the tetrahydropyrrole ring and the methoxyphenyl group. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as catalyst selection and reaction time, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The tetrahydropyrrole ring and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole itself or its simple derivatives share the benzimidazole core but lack the additional functional groups.
Tetrahydropyrrole Compounds: These compounds contain the tetrahydropyrrole ring but may not have the benzimidazole moiety.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group but different core structures.
Uniqueness
1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-3-(4-METHOXYPHENYL)-1-PROPANONE is unique due to its combination of the benzimidazole, tetrahydropyrrole, and methoxyphenyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-3-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C21H23N3O2/c1-26-16-11-8-15(9-12-16)10-13-20(25)24-14-4-7-19(24)21-22-17-5-2-3-6-18(17)23-21/h2-3,5-6,8-9,11-12,19H,4,7,10,13-14H2,1H3,(H,22,23)/t19-/m0/s1 |
InChI Key |
QYERPFIXVFUSFL-IBGZPJMESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC[C@H]2C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCC2C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,4-Trimethyl-1-[(3,4,5-trimethoxyphenyl)carbonyl]-1,2,3,4-tetrahydroquinolin-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B11030142.png)
![ethyl 2-{[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11030155.png)
![7-(2,4-Dichlorophenyl)-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11030156.png)
![4-fluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B11030159.png)
![N-(2-methylphenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11030168.png)

![2-[4-(2-furylcarbonyl)piperazino]-1-(2-methyl-1H-indol-3-yl)-2-phenyl-1-ethanone](/img/structure/B11030173.png)
![4,6-Bis[(2-ethylphenyl)amino]-1,3,5-triazin-2-yl 4-methylpiperidine-1-carbodithioate](/img/structure/B11030181.png)
![1-(furan-2-ylmethyl)-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11030194.png)
![Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate](/img/structure/B11030196.png)
![2-[(4-methylphenyl)amino]-6-oxo-N-[2-(trifluoromethyl)phenyl]-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11030198.png)

